molecular formula C13H12Cl2N2 B1455417 [(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](methyl)amine CAS No. 1306225-07-9

[(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](methyl)amine

Cat. No.: B1455417
CAS No.: 1306225-07-9
M. Wt: 267.15 g/mol
InChI Key: HEDJEUMBKXDANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine is an organic compound that features a dichlorophenyl group and a pyridinyl group attached to a central amine

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various biological targets

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms . More research is required to elucidate the specific interactions between this compound and its targets.

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways

Result of Action

Similar compounds have been found to exhibit various biological effects

Action Environment

Environmental factors can significantly impact the action of similar compounds . More research is needed to understand how environmental factors influence this compound’s action.

Biochemical Analysis

Biochemical Properties

(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with oxidoreductases, transferases, and hydrolases . These interactions are crucial for its function in biochemical pathways, influencing the activity of these enzymes and altering metabolic processes.

Cellular Effects

(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can impact the expression of specific genes involved in metabolic pathways and cell cycle regulation . Additionally, it has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzyme active sites, leading to either inhibition or activation of the enzyme’s activity . This binding can result in changes in the expression of genes involved in various biochemical pathways, thereby influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in alterations in cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . The compound’s impact on metabolic pathways is essential for understanding its overall biochemical activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding its transport and distribution is important for predicting its effects on cellular function and potential therapeutic applications.

Subcellular Localization

(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its biochemical activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-pyridylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro or sulfonyl derivatives.

Scientific Research Applications

(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dichlorophenyl)(pyridin-2-yl)methylamine
  • (2,4-Dichlorophenyl)(pyridin-4-yl)methylamine
  • (2,4-Dichlorophenyl)(pyridin-3-yl)methylamine

Uniqueness

(2,4-Dichlorophenyl)(pyridin-3-yl)methylamine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both dichlorophenyl and pyridinyl groups provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-N-methyl-1-pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2/c1-16-13(9-3-2-6-17-8-9)11-5-4-10(14)7-12(11)15/h2-8,13,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDJEUMBKXDANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CN=CC=C1)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](methyl)amine
Reactant of Route 2
Reactant of Route 2
[(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](methyl)amine
Reactant of Route 3
[(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](methyl)amine
Reactant of Route 4
[(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](methyl)amine
Reactant of Route 5
[(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](methyl)amine
Reactant of Route 6
[(2,4-Dichlorophenyl)(pyridin-3-yl)methyl](methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.